molecular formula C11H18BNO2S B6249459 4-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole CAS No. 2223035-41-2

4-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Cat. No.: B6249459
CAS No.: 2223035-41-2
M. Wt: 239.1
InChI Key:
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Description

4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a chemical compound that belongs to the class of boronic acids and thiazoles. This compound is characterized by the presence of a boronic ester group and a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of the ethyl group and the tetramethylboronic ester makes this compound unique and useful in various chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

  • Boronic Ester Formation: The synthesis of this compound typically involves the reaction of 4-ethylthiazole with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and the temperature is maintained at around 80-100°C. Solvents like toluene or dichloromethane are commonly used.

Industrial Production Methods:

  • Large-Scale Synthesis: For industrial production, the reaction is scaled up using reactors that allow for precise control of temperature and pressure. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

  • Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), aryl halide, base (e.g., sodium carbonate), and solvent (e.g., water/ethanol mixture).

  • Nucleophilic Substitution: Nucleophiles such as amines or alcohols, and solvents like DMF or DMSO.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. It is also employed in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, it is used as a tool for studying enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer and anti-inflammatory properties.

Industry: It is used in the development of new materials and in the chemical industry for the synthesis of various intermediates and end products.

Mechanism of Action

The mechanism by which 4-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole exerts its effects depends on the specific application. In cross-coupling reactions, the compound acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds through the transfer of the boronic ester group to the aryl halide.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: In biological studies, the compound may interact with specific enzymes, inhibiting their activity and providing insights into enzyme function.

  • Therapeutic Targets: In medicinal applications, the compound may target specific receptors or pathways involved in disease processes, such as cancer or inflammation.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic ester without the thiazole ring.

  • Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A similar boronic ester with a benzene ring instead of a thiazole ring.

Uniqueness: 4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts different chemical and biological properties compared to similar compounds. The combination of the boronic ester and thiazole functionalities allows for diverse reactivity and applications.

Properties

CAS No.

2223035-41-2

Molecular Formula

C11H18BNO2S

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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